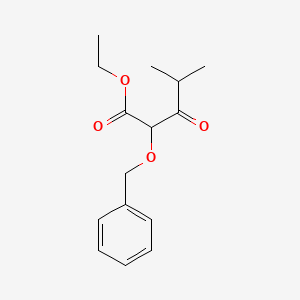
Ethyl 2-(benzyloxy)-4-methyl-3-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(benzyloxy)-4-methyl-3-oxopentanoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group, a benzyloxy group, and a ketone functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Benzylation of 2-hydroxyethyl acetate: The synthesis begins with the benzylation of 2-hydroxyethyl acetate using benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. This reaction forms 2-(benzyloxy)ethyl acetate.
Claisen Condensation: The next step involves the Claisen condensation of 2-(benzyloxy)ethyl acetate with ethyl acetoacetate in the presence of a strong base like sodium ethoxide. This reaction yields Ethyl 2-(benzyloxy)-4-methyl-3-oxopentanoate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes using the same synthetic routes mentioned above. The reaction conditions are optimized for yield and purity, and the product is purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, such as hydrolysis to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Aqueous sodium hydroxide or hydrochloric acid for hydrolysis.
Major Products:
Oxidation: Benzaldehyde derivative.
Reduction: Ethyl 2-(benzyloxy)-4-methyl-3-hydroxypentanoate.
Substitution: 2-(benzyloxy)-4-methyl-3-oxopentanoic acid and ethanol.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of ester and ketone reactivity.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential use in the development of pharmaceuticals, particularly those targeting metabolic pathways involving esters and ketones.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-(benzyloxy)-4-methyl-3-oxopentanoate involves its reactivity as an ester and ketone. The benzyloxy group can participate in nucleophilic aromatic substitution reactions, while the ketone group can undergo nucleophilic addition reactions. The ester group can be hydrolyzed to form carboxylic acids and alcohols. These reactions are facilitated by the presence of suitable reagents and catalysts, which target specific molecular pathways.
Comparaison Avec Des Composés Similaires
Ethyl 2-(benzyloxy)-3-oxobutanoate: Similar structure but lacks the methyl group at the 4-position.
Ethyl 2-(benzyloxy)-4-methyl-3-oxobutanoate: Similar structure but with a shorter carbon chain.
Ethyl 2-(benzyloxy)-4-methyl-3-hydroxybutanoate: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness: Ethyl 2-(benzyloxy)-4-methyl-3-oxopentanoate is unique due to the presence of both a benzyloxy group and a ketone group, which confer distinct reactivity patterns. The combination of these functional groups makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.
Propriétés
Numéro CAS |
112370-83-9 |
|---|---|
Formule moléculaire |
C15H20O4 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
ethyl 4-methyl-3-oxo-2-phenylmethoxypentanoate |
InChI |
InChI=1S/C15H20O4/c1-4-18-15(17)14(13(16)11(2)3)19-10-12-8-6-5-7-9-12/h5-9,11,14H,4,10H2,1-3H3 |
Clé InChI |
SYPOOTJUWBPIEL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)C(C)C)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate](/img/structure/B14309530.png)
![6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14309538.png)

![3-{4-[3-Oxo-3-(tetradecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14309541.png)
![N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine](/img/structure/B14309542.png)
![Acetic acid, [[5-cyano-2-(methylthio)-4-pyrimidinyl]thio]-, ethyl ester](/img/structure/B14309547.png)
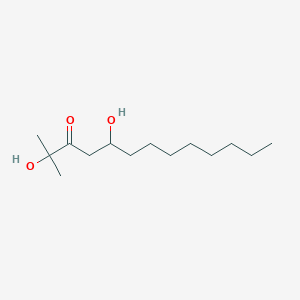
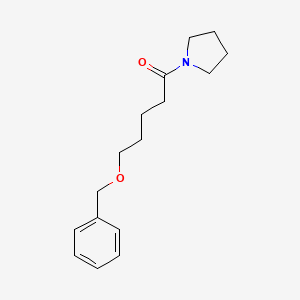
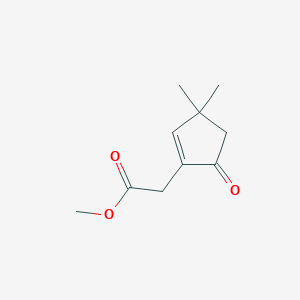
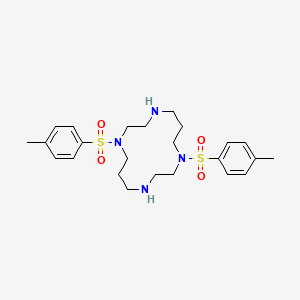
![5-[2-Methoxy-4-(prop-2-en-1-yl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14309567.png)
